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Executive Summary
FR168888, also known as Zoniporide, is a potent and highly selective inhibitor of the sodium-

hydrogen exchanger isoform 1 (NHE-1). It was developed with the therapeutic intent of

providing cardioprotection against ischemia-reperfusion injury. Preclinical studies demonstrated

its efficacy in reducing myocardial infarct size in various animal models without significant

adverse hemodynamic effects. However, comprehensive public data on its safety and toxicity

profile, particularly quantitative data from dedicated toxicology studies, is limited. A key clinical

trial in vascular surgery patients was terminated prematurely due to a lack of efficacy. This

document synthesizes the available preclinical and clinical information on FR168888 to provide

a concise overview of its safety and toxicity profile based on the current public knowledge.

Introduction
FR168888, or Zoniporide, is a small molecule that selectively inhibits the NHE-1 transporter.

The inhibition of this transporter has been a therapeutic target for mitigating the cellular

damage that occurs during myocardial ischemia and subsequent reperfusion. While preclinical

evidence for its cardioprotective effects was promising, the translation to clinical efficacy proved

challenging. This guide provides an in-depth look at the available safety and toxicity data for

FR168888.
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Mechanism of Action
FR168888 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1

(NHE-1)[1]. The NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH

(pHi) by extruding a proton in exchange for an extracellular sodium ion. During myocardial

ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.

The subsequent influx of sodium is followed by a calcium overload via the sodium-calcium

exchanger, contributing to cell death and tissue injury upon reperfusion. By inhibiting NHE-1,

FR168888 is intended to prevent this sodium and calcium overload, thereby protecting

myocardial tissue from ischemia-reperfusion injury.
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Mechanism of Cardioprotection by FR168888 (Zoniporide).

Preclinical Safety and Toxicity
Information regarding the comprehensive preclinical safety and toxicity of FR168888 is not

widely available in the public domain. The development of the drug was discontinued, which

may have resulted in a limited number of published, detailed toxicology studies. The available

information is summarized below.
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Acute Toxicity
No quantitative acute toxicity data, such as LD50 values, for FR168888 have been identified in

the reviewed literature. General statements in published papers suggest that the compound

was "well tolerated in preclinical animal models"[1].

Chronic Toxicity
Detailed reports on chronic toxicity studies, including the determination of No-Observed-

Adverse-Effect-Level (NOAEL) values, are not publicly available.

Genotoxicity
There is no publicly available information regarding the genotoxic potential of FR168888 from

standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo

micronucleus test.

Carcinogenicity
No data from long-term carcinogenicity bioassays in rodents for FR168888 have been found in

the public literature.

Safety Pharmacology
Preclinical safety pharmacology studies indicated that FR168888 did not adversely affect

hemodynamics or cardiac function in rabbit models of myocardial ischemia-reperfusion

injury[1].

Clinical Safety
A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the

efficacy of Zoniporide in reducing perioperative cardiovascular events in patients undergoing

vascular surgery. The trial was stopped prematurely for futility. In this study, patients received

one of three doses of Zoniporide (3 mg/kg/d, 6 mg/kg/d, or 12 mg/kg/d) or a placebo. The

primary composite endpoint included death, myocardial infarction, congestive heart failure, and

arrhythmia.
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The results showed that in the highest dose group (12 mg/kg/d), 18.5% of patients experienced

a composite endpoint event, compared to 15.7% in the placebo group. This difference was not

statistically significant. The lower two doses of Zoniporide showed slightly lower event rates

than the placebo, but the sample size was insufficient to draw firm conclusions.

Data Presentation
Due to the limited availability of public data, comprehensive tables of quantitative toxicity

values cannot be provided. The following table summarizes the key preclinical findings that are

available.

Parameter Species/Model Key Findings Reference

Efficacy
Rabbit (in vitro,

Langendorff)

Concentration-

dependent reduction

in infarct size (EC50 =

0.25 nM).

[1]

Efficacy
Rabbit (in vivo, open

chest)

Dose-dependent

reduction in infarct

size (ED50 = 0.45

mg/kg/h).

[1]

Efficacy Rat

Reduced incidence

and duration of

ischemia-reperfusion-

induced ventricular

fibrillation.

[1]

Pharmacokinetics Monkey
Half-life (t1/2) of 1.5

hours.
[1]

General Safety
Preclinical animal

models

Generally well

tolerated.
[1]

Hemodynamics Rabbit

No adverse effects on

hemodynamics or

cardiac function.

[1]
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Experimental Protocols
Detailed experimental protocols for the preclinical toxicity studies of FR168888 are not

available in the published literature. The following provides a general overview of the likely

methodologies based on standard practices.

Experimental Workflow for Preclinical Safety
Assessment
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A generalized workflow for preclinical safety assessment.
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Conclusion
FR168888 (Zoniporide) is a selective NHE-1 inhibitor that showed promise in preclinical models

of myocardial ischemia-reperfusion injury. However, the publicly available safety and toxicity

data for this compound is sparse. While generally reported as well-tolerated in early animal

studies, the lack of detailed quantitative toxicity data (LD50, NOAELs) and the absence of

information on genotoxicity and carcinogenicity prevent a comprehensive risk assessment. The

termination of its clinical development for futility suggests that the promising preclinical efficacy

did not translate to humans in the studied indication. Further research and data disclosure

would be necessary to fully characterize the safety and toxicity profile of FR168888.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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